molecular formula C6H5BrN2O3 B1504214 5-Bromo-2-methoxy-4-nitropyridine CAS No. 446284-18-0

5-Bromo-2-methoxy-4-nitropyridine

Cat. No.: B1504214
CAS No.: 446284-18-0
M. Wt: 233.02 g/mol
InChI Key: YJHNBGBOJWXMAG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic intermediate .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-chloro-4-methyl-3-nitropyridine. The first step involves the preparation of 2-methoxy-4-methyl-3-nitropyridine, followed by bromination to obtain 5-Bromo-2-methoxy-4-methyl-3-nitropyridine . A practical industrial process has been developed for the synthesis of a family of promising SGLT2 inhibitors, where this compound could potentially be used .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrN2O3 . The molecular weight is 247.05 . The structure includes a pyridine ring with bromo, methoxy, and nitro substituents .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 302.8±37.0 °C, and its density is predicted to be 1.636±0.06 g/cm3 . It is a light yellow solid . It is soluble in chloroform, dichloromethane, and ethyl acetate .

Safety and Hazards

5-Bromo-2-methoxy-4-nitropyridine is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-bromo-2-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNBGBOJWXMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681030
Record name 5-Bromo-2-methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-18-0
Record name 5-Bromo-2-methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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